molecular formula C31H34N4O3 B6514483 N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892291-57-5

N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514483
CAS No.: 892291-57-5
M. Wt: 510.6 g/mol
InChI Key: NRLKWEWWXCYTAJ-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C31H34N4O3 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 510.26309096 g/mol and the complexity rating of the compound is 799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

AKOS001758825, also known as F6548-1204 or N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a compound that has been identified as a muscarinic receptor 4 (M4) antagonist . The muscarinic receptor 4 is a G protein-coupled receptor that plays a crucial role in various neurological functions.

Mode of Action

As an antagonist of the M4 receptor, this compound works by binding to the receptor and blocking its activation . This prevents the downstream effects that would normally occur when the M4 receptor is activated, thereby modulating the neurological functions associated with this receptor.

Biochemical Pathways

The M4 receptor is part of the muscarinic acetylcholine receptor family, which plays a key role in the cholinergic system . This system is involved in a wide range of neurological functions, including memory, learning, and motor control. By blocking the M4 receptor, AKOS001758825 can influence these functions .

Result of Action

The exact molecular and cellular effects of AKOS001758825’s action depend on the specific context in which the M4 receptor is being blocked. Given the receptor’s role in the cholinergic system, the compound’s action could potentially influence a variety of neurological functions .

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O3/c36-29(32-16-20-34-17-13-25(14-18-34)21-24-9-5-2-6-10-24)26-11-12-27-28(22-26)33-31(38)35(30(27)37)19-15-23-7-3-1-4-8-23/h1-12,22,25H,13-21H2,(H,32,36)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLKWEWWXCYTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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